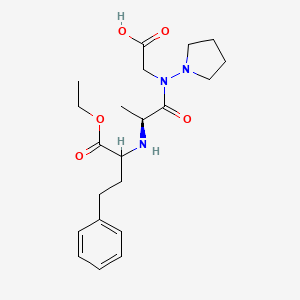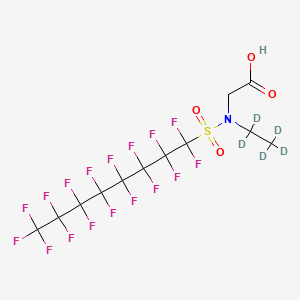
N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 (Technical Grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 (Technical Grade) is a specialized chemical compound with the molecular formula C12H8F17NO4S and a molecular weight of 590.27. This compound is characterized by the presence of a perfluorinated octane chain, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 typically involves the reaction of perfluoro-1-octanesulfonyl fluoride with ethylamine, followed by the introduction of a glycine moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the technical grade quality required for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perfluorinated chain may be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorooctanesulfonic acid, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies related to bioaccumulation and transformation in environmental systems.
Medicine: Research involving this compound includes its potential use in drug development and pharmacokinetics.
Industry: It is used in the production of specialized materials and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 involves its interaction with molecular targets through its perfluorinated chain and sulfonyl group. These interactions can affect various biochemical pathways, leading to specific biological effects. The compound’s stability and reactivity make it a valuable tool in studying these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine
- N-Ethylperfluorooctanesulfonamidoacetic acid
- N-Ethylperfluorooctanesulfonamidoacetate
Uniqueness
N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 is unique due to the presence of deuterium atoms (d5), which enhance its stability and make it particularly useful in isotopic labeling studies. This distinguishes it from other similar compounds that do not contain deuterium.
Properties
CAS No. |
1265205-97-7 |
|---|---|
Molecular Formula |
C12H8F17NO4S |
Molecular Weight |
590.27 g/mol |
IUPAC Name |
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(1,1,2,2,2-pentadeuterioethyl)amino]acetic acid |
InChI |
InChI=1S/C12H8F17NO4S/c1-2-30(3-4(31)32)35(33,34)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-3H2,1H3,(H,31,32)/i1D3,2D2 |
InChI Key |
CKRXVVGETMYFIO-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B12300442.png)
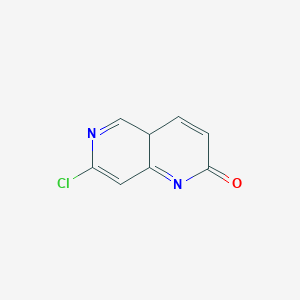
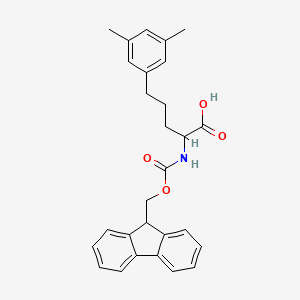
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12300451.png)
![(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 9H-xanthene-9-carboxylate;bromide](/img/structure/B12300452.png)
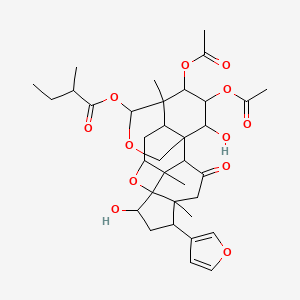
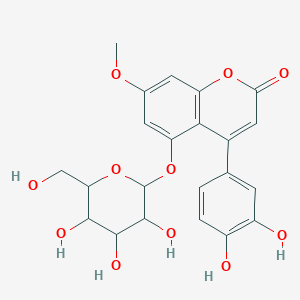
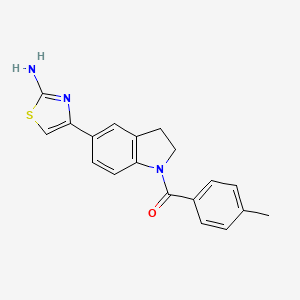
![3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12300485.png)

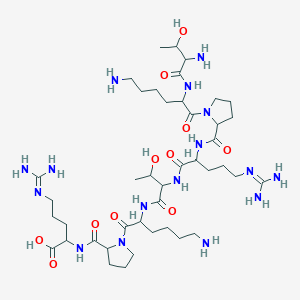
![(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12300509.png)
